2-cyano-N-(ethylcarbamoyl)acetamide

Description

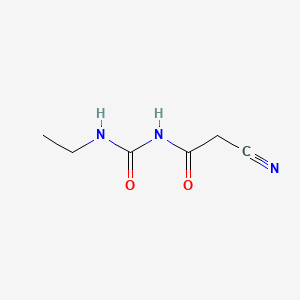

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-(ethylcarbamoyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-8-6(11)9-5(10)3-4-7/h2-3H2,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSMMCFEDQQODS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884679 | |

| Record name | Acetamide, 2-cyano-N-[(ethylamino)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41078-06-2 | |

| Record name | 2-Cyano-N-[(ethylamino)carbonyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41078-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-cyano-N-((ethylamino)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041078062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-cyano-N-[(ethylamino)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, 2-cyano-N-[(ethylamino)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyano-N-[(ethylamino)carbonyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-cyano-N-(ethylcarbamoyl)acetamide CAS 41078-06-2 properties

An In-Depth Technical Guide to 2-Cyano-N-(ethylcarbamoyl)acetamide (CAS 41078-06-2) for Research and Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, CAS 41078-06-2, a pivotal chemical intermediate. With a focus on empowering researchers, scientists, and drug development professionals, this document delves into the compound's core physicochemical properties, outlines robust methodologies for its synthesis and characterization, explores its chemical reactivity, and discusses its primary applications. The narrative emphasizes the causality behind experimental design and analytical interpretation, grounding all claims in authoritative references. By integrating detailed protocols, predictive spectroscopic data, and workflow visualizations, this guide serves as an essential resource for leveraging this versatile molecule in complex synthetic applications, most notably in the production of the agricultural fungicide, Cymoxanil.

Chemical Identity and Physicochemical Properties

This compound is a polyfunctional organic compound featuring a cyano group, an active methylene group, and an N-acylurea (ethylcarbamoyl) moiety.[1] This unique combination of functional groups dictates its chemical behavior and utility as a synthetic building block.[1] Its fundamental identifiers and key physical properties are summarized below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 1-(2-cyanoacetyl)-3-ethylurea; N-ethyl-N'-cyanoacetyl-urea; 2-cyano-N-[(ethylamino)carbonyl]acetamide[2][3] |

| CAS Number | 41078-06-2[1][2][3] |

| Molecular Formula | C₆H₉N₃O₂[1][2][4] |

| Molecular Weight | 155.16 g/mol [1][4] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Off-white powder / White crystalline solid | [1][2] |

| Melting Point | 167 °C | [1][5] |

| Density | 1.168 g/cm³ | [1][2][3] |

| Refractive Index | 1.469 | [2] |

| Purity (Typical) | ≥98.0% | [2][4] |

| Moisture Content | ≤0.5% | [2] |

| pH (in solution) | 5-7 | [2] |

Synthesis and Mechanistic Considerations

The primary industrial application of this compound is as a direct precursor in the synthesis of Cymoxanil, a widely used agricultural fungicide.[2][5] While specific industrial synthesis protocols are proprietary, a chemically sound and widely applicable laboratory-scale synthesis can be conceptualized based on the established reactivity of cyanoacetic acid derivatives.[6] The most direct approach involves the reaction between ethyl isocyanate and cyanoacetamide.

The causality for this choice rests on the high reactivity of the isocyanate group toward the nucleophilic amide of cyanoacetamide. This reaction is typically efficient and forms the desired urea linkage directly.

Experimental Protocol: Synthesis of this compound

This protocol describes a self-validating system for the synthesis, purification, and confirmation of the target compound.

1. Reagents and Materials:

-

Cyanoacetamide (1.0 eq)

-

Ethyl Isocyanate (1.1 eq)

-

Anhydrous Pyridine (as solvent and catalyst)

-

Diethyl Ether (for precipitation)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (Büchner funnel)

2. Reaction Setup and Execution:

-

Rationale: Anhydrous conditions are critical as isocyanates readily react with water. Pyridine is selected as a polar aprotic solvent to dissolve the reactants and as a base to catalyze the nucleophilic attack of the amide.

-

Procedure:

-

In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve cyanoacetamide (e.g., 8.4 g, 0.1 mol) in anhydrous pyridine (100 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Add ethyl isocyanate (e.g., 7.8 g, 0.11 mol) dropwise via a dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

3. Reaction Monitoring:

-

Rationale: Thin Layer Chromatography (TLC) is used to monitor the consumption of the limiting reagent (cyanoacetamide).

-

Procedure: Spot the reaction mixture on a silica gel TLC plate against a standard of the starting material. Elute with a suitable solvent system (e.g., 7:3 Ethyl Acetate:Hexane) and visualize under UV light. The reaction is complete upon the disappearance of the cyanoacetamide spot.

4. Product Isolation and Purification:

-

Rationale: The product is expected to be a solid with lower solubility in non-polar solvents like diethyl ether, allowing for precipitation-based isolation.

-

Procedure:

-

Pour the reaction mixture into 500 mL of cold diethyl ether with vigorous stirring.

-

A precipitate will form. Continue stirring for 30 minutes in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two portions of cold diethyl ether (2 x 50 mL) to remove residual pyridine and unreacted starting materials.

-

Dry the resulting off-white powder under vacuum to a constant weight.

-

5. Characterization:

-

Confirm the identity and purity of the synthesized product using the analytical methods described in Section 4 (¹H NMR, FT-IR, MS) and by melting point determination.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Derivatization Potential

The synthetic versatility of this compound stems from its three key reactive centers, making it a valuable precursor for a wide range of heterocyclic systems.[1]

-

Active Methylene Group: Flanked by two electron-withdrawing groups (cyano and carbonyl), the protons on this CH₂ group are acidic. This site is a potent nucleophile after deprotonation and is the primary center for Knoevenagel condensations and Michael additions, crucial reactions for building carbon-carbon bonds.[1][7]

-

Cyano Group: This group is a versatile electrophilic center. It can undergo nucleophilic addition, be hydrolyzed to a carboxylic acid or primary amide, or be reduced to a primary amine, providing numerous pathways for molecular elaboration.[1][7] It is also a key participant in cyclization reactions to form nitrogen-containing heterocycles like pyridines and pyrazoles.[1]

-

Urea Moiety: The amide N-H protons can be deprotonated and the nitrogen atoms can act as nucleophiles in cyclization or substitution reactions. This moiety is integral to the final structure of Cymoxanil.

Caption: Key reactive sites and derivatization pathways.

Spectroscopic and Analytical Characterization

While published spectra for this specific compound are scarce, its structure allows for a reliable prediction of its spectral characteristics. The following protocols are standard for obtaining definitive structural data.

Predicted Spectroscopic Data

Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~10.5 | Broad Singlet | 1H | -CO-NH -CO- |

| ~8.0 | Triplet | 1H | -CH₂-NH -CO- | |

| ~4.0 | Singlet | 2H | NC-CH₂ -CO- | |

| ~3.1 | Quartet | 2H | -CH₂ -CH₃ | |

| ~1.1 | Triplet | 3H | -CH₂-CH₃ | |

| ¹³C NMR | ~165 | -CH₂-C =O | ||

| ~155 | -NH-C =O-NH- | |||

| ~117 | -C ≡N | |||

| ~35 | -C H₂-CH₃ | |||

| ~25 | NC-C H₂-CO- | |||

| ~15 | -CH₂-C H₃ |

Rationale for Predictions: The chemical shifts are estimated based on standard values for similar functional groups. The active methylene protons are expected to be a singlet due to the lack of adjacent protons. The urea and amide protons are expected to be broad and may exchange with D₂O.

Predicted FT-IR Absorptions (KBr Pellet):

-

3300-3400 cm⁻¹: N-H stretching from the urea/amide groups.

-

2950-2990 cm⁻¹: C-H stretching (aliphatic).

-

~2250 cm⁻¹: C≡N stretching (a sharp, characteristic peak).

-

1680-1720 cm⁻¹: C=O stretching (two distinct peaks expected for the amide and urea carbonyls).

-

~1550 cm⁻¹: N-H bending.

Predicted Mass Spectrometry (EI-MS):

-

Molecular Ion (M⁺): m/z = 155.

-

Key Fragments: Fragmentation is expected to occur at the amide bonds. Look for fragments corresponding to [M - C₂H₅NCO]⁺ (loss of ethyl isocyanate), [M - NHC₂H₅]⁺, and [CH₂(CN)CO]⁺.

Protocol: Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR):

-

Dissolve ~10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Causality: DMSO-d₆ is chosen for its ability to dissolve polar compounds and to slow the exchange of N-H protons, making them more easily observable.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare a KBr pellet by mixing ~1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Causality: The KBr pellet method ensures a uniform dispersion of the solid sample for analysis by transmission. ATR is a simpler alternative for solid powders.

-

-

Mass Spectrometry (MS):

-

Acquire a mass spectrum using an instrument with an Electron Ionization (EI) source for fragmentation data or an Electrospray Ionization (ESI) source for accurate mass determination.

-

Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol).

-

Causality: EI provides classic fragmentation patterns useful for structural elucidation, while ESI is a softer ionization technique that typically provides a strong signal for the protonated molecular ion [M+H]⁺, confirming the molecular weight.

-

Applications in Synthesis

The paramount application of this compound is its role as the penultimate intermediate in the manufacture of Cymoxanil (CAS 57966-95-7).[2] Cymoxanil is a fungicide with protective and curative properties, widely used in agriculture to control downy mildew and late blight on crops like grapes, potatoes, and tomatoes.[2][5] The synthesis involves the reaction of this intermediate with 2-amino-2-methoxyiminoacetamide, highlighting its importance in the global agrochemical supply chain.

Beyond this primary role, the cyanoacetamide scaffold is a cornerstone in medicinal chemistry for the synthesis of diverse, biologically active heterocyclic compounds.[6] Derivatives are utilized as precursors for compounds evaluated for antitumor, antimicrobial, and other therapeutic activities.[1] The functional group handles on this compound make it an attractive starting point for generating libraries of novel compounds for drug discovery.

Safety, Handling, and Storage

There is conflicting information regarding the hazard classification of this compound. One source indicates it is not classified as hazardous under GHS[3], while another classifies it under UN# 3439, Hazard Class 6.1 (Toxic), with hazard statements indicating it is toxic if swallowed and causes skin and eye irritation.[4] Therefore, a cautious approach is mandated.

-

Handling:

-

Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1][3]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[3]

-

Avoid contact with skin and eyes.[3] Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]

-

A storage temperature of 2-8 °C is recommended to ensure long-term stability and prevent thermal degradation.[4][5]

-

Keep away from incompatible materials. Based on the reactivity of related cyanoacetamides, this includes strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8]

-

-

Disposal:

References

-

Exploring this compound: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl Acetamide Intermediate Useful In Preparation Of Entacapone. (2008). Quick Company. [Link]

-

Cyanoacetamide. (n.d.). Organic Syntheses Procedure. [Link]

-

Ethyl cyanoacetate. (n.d.). Wikipedia. [Link]

-

Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. [Link]

Sources

- 1. This compound|CAS 41078-06-2 [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. zycz.cato-chem.com [zycz.cato-chem.com]

- 4. chemscene.com [chemscene.com]

- 5. Buy this compound | 41078-06-2 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of 2-cyano-N-(ethylcarbamoyl)acetamide

Abstract

This technical guide provides a comprehensive examination of 2-cyano-N-(ethylcarbamoyl)acetamide (CAS No: 41078-06-2), a pivotal chemical intermediate in modern organic synthesis. The document elucidates the molecule's structural features, physicochemical properties, and spectroscopic signature. It further details a robust synthesis protocol and explores the compound's reactivity and primary applications, particularly its role as a key precursor to the fungicide Cymoxanil. This guide is intended for researchers, scientists, and professionals in drug development and agrochemical industries, offering field-proven insights into the practical handling, characterization, and synthetic utility of this versatile molecule.

Introduction

This compound, also known as 1-(2-cyanoacetyl)-3-ethylurea, is a multifunctional organic compound that has garnered significant attention as a building block in synthetic chemistry.[1] Its structure, incorporating a reactive methylene group flanked by a nitrile and an N-acylurea moiety, imparts a unique chemical versatility. This makes it an exceptionally valuable precursor for the synthesis of a wide array of heterocyclic systems, which are core scaffolds in many pharmaceutical and agrochemical agents.[2]

The primary industrial application of this compound is as a critical intermediate in the production of Cymoxanil, a broad-spectrum fungicide used to protect numerous crops, including potatoes, grapes, and tomatoes, from diseases like downy mildew and late blight.[1] The efficiency of Cymoxanil synthesis and its ultimate purity are directly dependent on the quality of this compound. Therefore, a thorough understanding of its molecular structure and properties is paramount for process optimization and quality control.

This guide offers an in-depth analysis of the molecule, beginning with its fundamental properties and proceeding to a detailed spectroscopic characterization, a validated synthesis protocol, and an exploration of its synthetic potential.

Molecular Identity and Physicochemical Properties

The fundamental identity and key physical characteristics of this compound are summarized below. These data are critical for its handling, storage, and application in a laboratory or industrial setting.

Chemical Structure

The molecular structure features a central acetamide backbone, substituted with a cyano group at the alpha-carbon and an ethylcarbamoyl group on the amide nitrogen.

Caption: 2D Molecular Structure of this compound.

Physicochemical Data Table

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 1-(2-cyanoacetyl)-3-ethylurea, N-ethyl-N'-cyanoacetyl-urea | [1] |

| CAS Number | 41078-06-2 | [1][2][3] |

| Molecular Formula | C₆H₉N₃O₂ | [2][3] |

| Molecular Weight | 155.15 g/mol | [3][4] |

| Appearance | Off-white crystalline powder | [1][2] |

| Melting Point | 167 °C | [2][3] |

| Density | 1.168 g/cm³ | [1][2] |

| Purity | ≥98.0% | [1][4] |

| SMILES | CCNC(=O)NC(=O)CC#N | [3] |

| InChI Key | QDSMMCFEDQQODS-UHFFFAOYSA-N | [3] |

Synthesis and Purification

The most common and industrially viable synthesis of this compound involves the reaction between cyanoacetic acid and ethyl urea.[3] This method is favored for its straightforward procedure and accessible starting materials.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Expertise & Causality: This protocol is designed for high yield and purity. The selected temperature range of 40-50°C is a critical parameter; it is high enough to ensure a sufficient reaction rate but low enough to prevent thermal degradation of the product or starting materials, which can lead to impurities. Cooling is essential for maximizing the precipitation of the product from the reaction mixture, thereby increasing the isolated yield.

Protocol:

-

Charging the Reactor: In a clean, dry glass reactor equipped with a mechanical stirrer and a temperature probe, combine cyanoacetic acid (1.0 equivalent) and ethyl urea (1.05 equivalents). The slight excess of ethyl urea ensures the complete consumption of the more valuable cyanoacetic acid.

-

Reaction Execution: Begin stirring the mixture to ensure homogeneity. Gently heat the reaction vessel to a constant temperature between 40°C and 50°C.[3]

-

Monitoring: Maintain this temperature with continuous stirring for approximately 30-45 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the cyanoacetic acid spot has disappeared.

-

Workup and Isolation: After the reaction is complete, turn off the heating and allow the mixture to cool slowly to room temperature, then further cool in an ice bath to 0-5°C to induce crystallization.

-

Purification: Collect the precipitated white solid by vacuum filtration. Wash the filter cake with a small amount of cold water to remove any unreacted starting materials and other water-soluble impurities.

-

Drying: Dry the purified product under vacuum at 50-60°C until a constant weight is achieved.

Trustworthiness: This self-validating protocol yields a product that, when analyzed via the spectroscopic methods detailed in the next section, will match the expected structural signature, confirming both the success of the synthesis and the identity of the final compound.

Spectroscopic and Structural Characterization

Spectroscopic analysis is indispensable for confirming the molecular structure of a synthesized compound. The following sections describe the expected spectroscopic data for this compound, providing a benchmark for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Ethyl Group (CH₃): A triplet peak is expected around δ 1.1-1.3 ppm. The signal is split into a triplet by the adjacent methylene (-CH₂-) protons.

-

Ethyl Group (CH₂): A quartet peak is expected around δ 3.2-3.4 ppm. This signal is split by the adjacent methyl (-CH₃) protons. The downfield shift is due to the deshielding effect of the adjacent nitrogen atom.

-

Methylene Group (CH₂CN): A singlet peak is expected around δ 3.5-3.7 ppm. This active methylene group's protons are significantly deshielded by the adjacent cyano and carbonyl groups.

-

Amide/Urea Protons (NH): Two broad singlet peaks are expected in the region of δ 7.5-9.5 ppm. The exact chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

-

-

¹³C NMR:

-

Ethyl Group (CH₃): A peak is expected around δ 14-16 ppm.

-

Methylene Group (CH₂CN): A peak is expected around δ 25-30 ppm.

-

Ethyl Group (CH₂): A peak is expected around δ 35-40 ppm.

-

Cyano Group (C≡N): The carbon of the nitrile group is expected to appear in the characteristic range of δ 115-120 ppm.[3]

-

Carbonyl Carbons (C=O): Two distinct peaks for the two carbonyl carbons are expected in the amide region, typically between δ 160-175 ppm.[3]

-

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of the key functional groups within the molecule.

-

N-H Stretching: A broad absorption band is expected in the region of 3200-3400 cm⁻¹, corresponding to the N-H stretching vibrations of the amide and urea functionalities.

-

C-H Stretching: Absorption bands for aliphatic C-H stretching are expected just below 3000 cm⁻¹.

-

C≡N Stretching: A sharp, intense absorption peak characteristic of a nitrile group should appear around 2250-2270 cm⁻¹. Its presence is a key diagnostic feature.

-

C=O Stretching: Strong, intense absorption bands corresponding to the two carbonyl groups (amide and urea) are expected in the region of 1650-1720 cm⁻¹. The presence of two distinct peaks in this region is common for N-acylureas.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns.

-

Molecular Ion Peak [M]⁺: The mass spectrum should show a clear molecular ion peak at an m/z value of 155, corresponding to the molecular weight of the compound (C₆H₉N₃O₂).[3]

-

Key Fragmentation Patterns: Characteristic fragments would likely include the loss of the ethyl group (m/z 126) and the cyano group (m/z 129), as well as other fragmentations across the amide and urea linkages, providing further confirmation of the structure.[3]

Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups.

Reactivity of the Active Methylene Group

The methylene protons alpha to both the cyano and carbonyl groups are acidic and can be readily deprotonated by a base. This creates a nucleophilic carbanion that can participate in a variety of carbon-carbon bond-forming reactions, including alkylations and condensations. This reactivity is fundamental to its role in building more complex molecular architectures.

Primary Application: Synthesis of Cymoxanil

The principal industrial use of this compound is in the synthesis of the fungicide Cymoxanil. This transformation leverages the molecule's inherent reactivity to construct the final heterocyclic product.

Caption: Role as a precursor in the synthesis of Cymoxanil.

This reaction is a multi-step process, often involving a condensation reaction followed by cyclization, which ultimately forms the core structure of Cymoxanil. The precise conditions and reagents are typically proprietary to manufacturers but highlight the compound's value.[1]

Versatility in Heterocyclic Synthesis

Beyond its main application, this compound is a versatile precursor for various heterocyclic compounds due to its multiple reactive sites. It can undergo cyclization and condensation reactions to form valuable frameworks such as pyrazoles, thiophenes, and pyridines, which are of significant interest in medicinal chemistry and materials science.[2]

Computational and Safety Data

Computed Molecular Properties

Computational data provide insights into the molecule's behavior in biological systems, such as its membrane permeability and solubility.

| Descriptor | Value | Source |

| Topological Polar Surface Area (TPSA) | 81.99 Ų | [4] |

| LogP (Octanol-Water Partition Coefficient) | -0.254 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 2 | [4] |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

-

Hazard Classification: Class 6.1 (Toxic)[4]

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]

-

Precautions: Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid ingestion, inhalation, and contact with skin and eyes.[2] Store in a cool, dry, and sealed container.[1][4]

Conclusion

This compound is a compound of significant industrial and academic interest. Its molecular structure, characterized by a unique combination of reactive functional groups, makes it an invaluable intermediate in organic synthesis. A thorough understanding of its synthesis, spectroscopic properties, and chemical reactivity, as detailed in this guide, is essential for its effective and safe utilization in the development of agrochemicals, pharmaceuticals, and other advanced materials. The provided protocols and data serve as a reliable foundation for researchers and professionals working with this versatile chemical building block.

References

-

LookChem. (Date unavailable). Exploring this compound: Properties and Applications. [Link]

-

ChemSrc. (2025, September 9). This compound | CAS#:41078-06-2. [Link]

-

PubChem. 2-Cyano-N-((methylamino)carbonyl)acetamide. [Link]

Sources

2-cyano-N-(ethylcarbamoyl)acetamide IUPAC name and synonyms

An In-Depth Technical Guide to 2-Cyano-N-(ethylcarbamoyl)acetamide: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 41078-06-2), a pivotal chemical intermediate. The document details the compound's nomenclature, physicochemical properties, and established synthetic methodologies. The primary focus is its critical role as a precursor in the industrial synthesis of Cymoxanil, a broad-spectrum fungicide. The guide elucidates the multi-step transformation process from the parent molecule to the final active ingredient and details Cymoxanil's complex mechanism of action against Oomycete pathogens. Furthermore, it explores emerging applications of this compound as a versatile building block in the synthesis of novel heterocyclic systems for pharmaceutical research. Safety protocols and handling guidelines are also presented. This document is intended for researchers, chemists, and professionals in the fields of agrochemical and pharmaceutical development.

Nomenclature and Chemical Identity

This compound is an organic compound characterized by a cyano group, an active methylene group, and an N-acylurea functional group. This unique combination of features makes it a reactive and versatile intermediate in organic synthesis.

IUPAC Name: this compound[1]

Synonyms:

-

1-(2-cyanoacetyl)-3-ethylurea[2]

-

N-ethyl-N'-cyanoacetyl-urea[2]

-

2-cyano-N-[(ethylamino)carbonyl]acetamide[3]

Key Chemical Identifiers:

| Identifier | Value | Source |

| CAS Number | 41078-06-2 | [1][2] |

| Molecular Formula | C₆H₉N₃O₂ | [1][2] |

| Molecular Weight | 155.16 g/mol | [1] |

| Canonical SMILES | CCNC(=O)NC(=O)CC#N | [1] |

| InChI Key | QDSMMCFEDQQODS-UHFFFAOYSA-N | [1][4] |

Physicochemical Properties

The compound is typically supplied as a stable, off-white powder or crystalline solid, facilitating its handling and storage in industrial and laboratory settings.[1][2] Its properties are summarized below.

| Property | Value | Notes |

| Appearance | Off-white powder / White crystalline solid | [1][2] |

| Melting Point | 167 °C | Attributed to intermolecular hydrogen bonding capabilities.[1][5] |

| Density | 1.168 g/cm³ | [1][2] |

| Purity (Assay) | ≥ 98.0% | Typical specification for use as an intermediate.[2] |

| Moisture Content | ≤ 0.5% | Low moisture ensures stability during storage.[2] |

| pH | 5 - 7 | Near-neutral, allowing compatibility with various reaction conditions.[2] |

Synthesis and Reaction Mechanism

The most common and industrially viable method for synthesizing this compound is the condensation reaction between cyanoacetic acid and ethylurea.[5]

Reaction Causality and Mechanism

This reaction is an N-acylation of ethylurea. The carboxylic acid of cyanoacetic acid is activated, often through an anhydride intermediate (e.g., using acetic anhydride), to make it more electrophilic. The more nucleophilic terminal nitrogen of ethylurea then attacks the activated carbonyl carbon. A subsequent loss of a leaving group (e.g., acetic acid) yields the final amide product. The active methylene group (the -CH₂- between the cyano and carbonyl groups) remains intact for subsequent functionalization.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol outlines a representative procedure for the laboratory synthesis of this compound.

Materials:

-

Cyanoacetic acid (1.0 eq)

-

Ethylurea (1.0 eq)

-

Acetic anhydride (1.1 eq)

-

Toluene (or other suitable aprotic solvent)

-

Ice bath

-

Standard laboratory glassware with reflux condenser and magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyanoacetic acid and toluene.

-

Activation: Slowly add acetic anhydride to the suspension while stirring. An exotherm may be observed.

-

Addition of Nucleophile: Once the initial reaction subsides, add ethylurea to the mixture in one portion.

-

Reaction: Heat the reaction mixture to 40-50°C and maintain for approximately 30-60 minutes, monitoring the reaction progress via Thin Layer Chromatography (TLC).[5]

-

Workup: Upon completion, cool the mixture in an ice bath to induce precipitation of the product.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold solvent (e.g., toluene, then water) to remove unreacted starting materials and byproducts.

-

Drying: Dry the purified white solid under vacuum to a constant weight. The product can be further purified by recrystallization if necessary.

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Core Application: Intermediate for Cymoxanil Synthesis

The primary industrial application of this compound is its use as a key intermediate in the manufacture of the fungicide Cymoxanil.[2][5] Cymoxanil is highly effective against Oomycete pathogens, such as Plasmopara viticola (downy mildew) and Phytophthora infestans (late blight), which affect crops like grapes, potatoes, and tomatoes.[5][6]

The Synthetic Pathway to Cymoxanil

The conversion of this compound to Cymoxanil involves a two-step functionalization of the active methylene group:

-

Oximation: The active methylene group is reacted with a nitrite ester (e.g., isoamyl nitrite) in the presence of a base to form a hydroxyimino (=N-OH) group. This step yields an intermediate salt, such as 2-cyano-2-hydroxyimino-N-(ethylcarbamoyl)acetamide sodium salt.[7]

-

Methylation: The resulting oxime is then O-methylated using a methylating agent, such as chloromethane or dimethyl sulfate, to produce the final methoxyimino (=N-OCH₃) moiety of Cymoxanil.[2]

Visualization: Cymoxanil Synthesis Workflow

Caption: Two-step conversion of the intermediate to the fungicide Cymoxanil.

Mechanism of Action of Cymoxanil

Cymoxanil exhibits a complex and multi-faceted mechanism of action, making it difficult for pathogens to develop resistance. Research indicates that its fungicidal activity stems from the disruption of multiple vital cellular processes in the pathogen.[6]

-

Inhibition of Mitochondrial Respiration: A primary mode of action is the impairment of the fungal electron transport chain. Cymoxanil specifically targets and inhibits Cytochrome c oxidase (Complex IV), which disrupts oxidative phosphorylation, leading to a severe depletion of cellular ATP and ultimately causing cell death.[6]

-

Inhibition of RNA Synthesis: Evidence also points to the inhibition of RNA polymerase, which halts the synthesis of RNA and disrupts protein production and other essential cellular functions.[6]

Visualization: Cymoxanil's Mechanism of Action

Sources

- 1. Kinetics and mechanism of cymoxanil degradation in buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN106588700A - Improved cymoxanil synthesis method - Google Patents [patents.google.com]

- 3. Cymoxanil (Ref: DPX T3217) [sitem.herts.ac.uk]

- 4. Cymoxanil | C7H10N4O3 | CID 5364079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil - Eureka | Patsnap [eureka.patsnap.com]

A Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-cyano-N-(ethylcarbamoyl)acetamide

Abstract: This technical guide provides a comprehensive analysis of 2-cyano-N-(ethylcarbamoyl)acetamide (CAS No. 41078-06-2), a pivotal chemical intermediate in modern organic synthesis. The document delineates its core physicochemical properties, spectroscopic signatures, and chemical reactivity, with a particular focus on the mechanistic principles that govern its behavior. We explore its thermal and hydrolytic stability, detailing the degradation pathways that are critical for handling, storage, and application. Furthermore, this guide presents a detailed, field-proven protocol for its synthesis, explaining the causality behind the reaction steps. The primary industrial application of this compound as a precursor to the fungicide Cymoxanil is discussed, highlighting its significance in the agrochemical sector. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile molecule.

Compound Identification and Molecular Structure

This compound is a multifunctional organic compound whose utility is derived from the specific arrangement of its cyano, acetamide, and ethylurea moieties.[1][2]

Nomenclature and Chemical Identifiers

Precise identification is critical for regulatory compliance and scientific accuracy. The compound is cataloged under several names and identifiers.

| Identifier | Value |

| IUPAC Name | This compound[1][3] |

| CAS Number | 41078-06-2[1][2][3][4] |

| Molecular Formula | C₆H₉N₃O₂[1][2][3][4] |

| Molecular Weight | 155.15 g/mol [1][3][4] |

| Synonyms | 1-(2-cyanoacetyl)-3-ethylurea, N-ethyl-N'-cyanoacetyl-urea[2] |

| InChI Key | QDSMMCFEDQQODS-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCNC(=O)NC(=O)CC#N[1][4] |

Molecular Structure and Key Functional Groups

The structure of this compound features three key functional groups that dictate its chemical personality: a terminal nitrile (cyano) group, a central acetamide linkage, and an N-ethylcarbamoyl (ethylurea) group. The methylene bridge (–CH₂–) positioned between the electron-withdrawing cyano and carbonyl groups is particularly reactive.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical state and solubility are governed by the molecule's ability to form intermolecular hydrogen bonds, while its spectroscopic properties provide a unique fingerprint for identification and quantification.

General Properties

The compound is a stable, off-white crystalline solid at room temperature, with a moderately high melting point indicative of a well-ordered crystal lattice stabilized by intermolecular forces.[2][3]

| Property | Value | Causality & Field Insight |

| Appearance | Off-white powder / White crystalline solid[2][3] | The crystalline nature is typical for rigid organic molecules capable of forming strong intermolecular interactions. Color may vary based on purity. |

| Melting Point | 167°C[1][3] | This elevated melting point is attributed to extensive intermolecular hydrogen bonding between the N-H protons and the carbonyl oxygens of adjacent molecules. |

| Boiling Point | Not experimentally determined[1] | The compound is known to undergo thermal decomposition at temperatures approaching its melting point, a common characteristic for molecules with thermally labile cyano and multiple amide groups.[1] |

| Density | 1.168 g/cm³[2][3] | Reflects efficient packing within the crystal lattice. |

| Moisture Content | ≤0.5% (Typical Specification)[2] | Low moisture is critical for preventing hydrolysis and ensuring stability, especially when used as a reactant in subsequent synthetic steps.[2] |

| pH | 5-7 (in solution)[2] | Its near-neutral nature makes it compatible with a wide range of reaction conditions without acting as a strong acid or base.[2] |

Solubility Profile

The molecule's solubility is a direct consequence of its amphiphilic character. The polar cyano and amide functionalities provide hydrophilic properties, while the ethyl group adds a degree of hydrophobicity.

-

Organic Solvents : It demonstrates good solubility in halogenated solvents such as chloroform and dichloromethane.[1] This is due to favorable dipole-dipole interactions.

-

Aqueous Media : Solubility in water is limited. The molecule's hydrogen bonding potential is not sufficient to overcome the hydrophobic nature of the ethyl group and the overall molecular size.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment.

-

Mass Spectrometry (MS) : Analysis confirms a molecular weight of 155.15 g/mol .[1] The molecular ion peak is observed at an m/z of 155, corresponding to the intact molecule.[1] High-resolution mass spectrometry can be used to verify the elemental composition of C₆H₉N₃O₂.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹³C NMR : Characteristic chemical shifts are expected. The cyano carbon appears around 115-120 ppm, while the two distinct amide carbonyl carbons resonate in the 160-180 ppm region.[1]

-

¹H NMR : Signals corresponding to the ethyl group (a triplet and a quartet) and the methylene protons would be observed, along with exchangeable N-H protons.

-

-

Infrared (IR) Spectroscopy : Key vibrational frequencies confirm the presence of the principal functional groups. Expected peaks include a sharp absorption around 2250 cm⁻¹ (C≡N stretch), strong absorptions between 1650-1750 cm⁻¹ (C=O amide stretches), and absorptions in the 3200-3400 cm⁻¹ region (N-H stretching).

Thermal Stability and Handling

The compound is stable under recommended storage conditions of 2-8°C, which minimizes the risk of thermal decomposition.[1][4] At elevated temperatures, particularly near its melting point, degradation can occur.[1] The presence of the cyano group makes the molecule susceptible to various thermal degradation pathways.[1] Standard laboratory practice dictates storage in a cool, dry, and well-ventilated area in a tightly sealed container.[2]

Chemical Properties and Reactivity

The compound's reactivity is centered around its active methylene group and the susceptibility of its amide bonds to hydrolysis.

The Active Methylene Group: A Hub of Reactivity

The methylene (–CH₂–) protons are acidic due to their position between two powerful electron-withdrawing groups: the cyano (–C≡N) and the adjacent carbonyl (–C=O) group. This structural feature allows for easy deprotonation by a base to form a stabilized carbanion. This nucleophilic carbanion is the cornerstone of the compound's utility in synthesis, enabling it to participate in a wide range of carbon-carbon bond-forming reactions, including condensations and cyclizations.[3] This makes it a valuable precursor for constructing complex heterocyclic systems like pyrazoles and pyridines, which are common scaffolds in pharmaceuticals.[3]

Hydrolytic Stability and Degradation Pathways

The amide bonds are the most significant points of hydrolytic vulnerability. Under either acidic or basic conditions, the molecule can undergo hydrolysis.[1][3]

-

Mechanism : The process involves the nucleophilic attack of water on the carbonyl carbon of the amide, leading to cleavage of the C-N bond.

-

Products : This degradation pathway typically yields cyanoacetic acid and ethylurea.[3] Under more forcing conditions, the cyano group itself can be hydrolyzed to a carboxylic acid.[1][3]

The rate of hydrolysis is dependent on pH and temperature.[1] While reasonably stable under neutral conditions, prolonged exposure to extreme pH or high temperatures will lead to significant degradation.[1]

Caption: Primary hydrolytic degradation pathway.

Synthesis and Manufacturing

The most common and efficient industrial synthesis involves a condensation reaction between cyanoacetic acid and ethyl urea.[1]

Primary Synthetic Route: An Experimental Protocol

This protocol is designed as a self-validating system where reaction progress can be monitored and product purity is maximized through controlled conditions.

Causality: This reaction is a nucleophilic acyl substitution. The amino group of ethyl urea acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyanoacetic acid. The subsequent dehydration (loss of a water molecule) drives the reaction to completion, forming the stable amide bond. Heating is required to overcome the activation energy for this condensation.

Step-by-Step Protocol:

-

Reactant Charging : In a clean, dry reaction vessel equipped with a stirrer and temperature control, combine equimolar amounts of cyanoacetic acid and ethyl urea.

-

Heating and Reaction : Stir the mixture while heating to a controlled temperature of 40-50°C.[1] Maintain this temperature for approximately 30-60 minutes. The reaction is typically monitored by TLC or HPLC to ensure the consumption of starting materials.

-

Cooling and Precipitation : Once the reaction is complete, cool the mixture. The product, being a solid with limited solubility in the reaction medium at lower temperatures, will precipitate out.

-

Isolation and Purification : The crude product is isolated via filtration. It is then washed with a suitable solvent (e.g., cold water or isopropanol) to remove unreacted starting materials and byproducts.

-

Drying : The purified solid is dried under vacuum to yield this compound as an off-white powder with a purity typically exceeding 98%.[2]

Caption: Simplified workflow for the synthesis protocol.

Applications in Agrochemical and Pharmaceutical Development

The primary industrial value of this compound lies in its role as a key building block for more complex, high-value molecules.

Key Intermediate in Cymoxanil Synthesis

The most significant application of this compound is as a direct precursor in the manufacturing of Cymoxanil.[1][2] Cymoxanil is a widely used fungicide effective against a broad spectrum of plant pathogens, particularly those causing downy mildew and late blight in crops like grapes, potatoes, and tomatoes.[1][2] The stable chemical structure and reactive functional groups of the intermediate are leveraged in subsequent reactions to build the final Cymoxanil molecule.[2]

Caption: Role as a key intermediate for Cymoxanil.

Potential for Further Research

Beyond its role in agrochemicals, the structural motifs within this compound make it and its derivatives interesting candidates for pharmaceutical research. Related cyanoacetamide compounds have been utilized in the synthesis of heterocyclic molecules evaluated for potential antitumor activities.[3] Its ability to serve as a scaffold for generating molecular diversity makes it a valuable tool for medicinal chemists.[3]

Safety and Handling

Proper handling is essential to ensure laboratory safety. The compound is classified as hazardous and requires appropriate personal protective equipment (PPE).[3][4]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral | GHS06 | Danger | H301: Toxic if swallowed.[4] |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[3][4] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[3][4] |

Handling Recommendations:

-

Work in a well-ventilated area or under a chemical fume hood.[3]

-

Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

For detailed information, always consult the Safety Data Sheet (SDS) provided by the supplier.[3]

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring this compound: Properties and Applications. [Link]

-

PubChem. 2-Cyano-N-((methylamino)carbonyl)acetamide. [Link]

Sources

Unveiling the Therapeutic Potential of 2-cyano-N-(ethylcarbamoyl)acetamide: A Technical Guide to Preliminary Biological Activity Assessment

Introduction: From Agrochemical Intermediate to a Candidate for Therapeutic Discovery

2-cyano-N-(ethylcarbamoyl)acetamide, a compound with the molecular formula C6H9N3O2, is primarily recognized for its role as a crucial intermediate in the synthesis of the fungicide Cymoxanil.[1] Its chemical architecture, featuring a reactive cyanoacetamide moiety and an ethylurea group, suggests a potential for broader biological activities beyond its current application. The cyanoacetamide scaffold is a versatile building block in medicinal chemistry, known to be a precursor for a wide array of pharmacologically active heterocyclic compounds.[2] Furthermore, the N-acylurea structural motif is present in numerous compounds with demonstrated anticancer, antidiabetic, and anticonvulsant properties.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the preliminary biological activity of this compound. Moving beyond its established role in agriculture, we will delve into a structured, multi-tiered screening cascade designed to uncover its potential therapeutic value. This document provides not only the theoretical basis for this exploration but also detailed, field-proven protocols for a systematic investigation.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical characteristics is paramount for any biological investigation.

| Property | Value | Source |

| Molecular Formula | C6H9N3O2 | [1] |

| Molecular Weight | 155.16 g/mol | [1] |

| Appearance | Off-white powder | [1] |

| Density | 1.168 g/cm³ | [1] |

| pH (in solution) | 5-7 | [1] |

Synthesis of this compound

The synthesis of this compound is a critical first step for its biological evaluation. While various methods exist for the synthesis of cyanoacetamide derivatives, a common approach involves the condensation of an amine with a cyanoacetic acid derivative.[2]

Recommended Synthetic Protocol:

This protocol is adapted from general procedures for the synthesis of cyanoacetamides.

Materials:

-

Cyanoacetamide

-

Isoamyl nitrite

-

Sodium ethoxide

-

Ethanol

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol.

-

In a separate flask, create a mixture of cyanoacetamide and isoamyl nitrite in ethanol.

-

Slowly add the sodium ethoxide solution to the cyanoacetamide mixture, ensuring the temperature is maintained below 20°C.

-

Stir the reaction mixture at room temperature for approximately one hour.

-

The resulting sodium salt of 2-cyano-2-(hydroxyimino)acetamide will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Further reaction with an appropriate ethylating agent would be required to yield the final product, this compound. The specifics of this step would need to be optimized.

Proposed Biological Activity Screening Cascade

Given the structural motifs present in this compound, a logical starting point for investigating its biological activity is to explore its potential as an anticonvulsant and a kinase inhibitor. The following tiered approach provides a systematic pathway for this preliminary assessment.

Figure 1: A proposed hierarchical screening cascade for the preliminary biological evaluation of this compound.

Tier 1: Foundational In Vitro Screening

The initial tier focuses on broad, cell-based assays to quickly assess general toxicity and potential areas of biological activity.

1. General Cytotoxicity Assessment (MTT Assay)

-

Rationale: It is essential to first determine the concentration range at which the compound is not overtly toxic to cells. This establishes the concentration window for subsequent in vitro assays. The MTT assay is a reliable, colorimetric method to assess cell viability.

-

Protocol:

-

Cell Seeding: Plate a suitable human cell line (e.g., HEK293 or HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell growth).

-

2. Broad Kinase Inhibition Panel

-

Rationale: The cyanoacetamide moiety is a known scaffold in the design of kinase inhibitors. A broad kinase panel screen can efficiently identify potential kinase targets.

-

Protocol (General):

-

Reaction Setup: In a microplate, combine the kinase, a suitable substrate (e.g., a generic peptide or protein), and ATP.

-

Compound Addition: Add this compound at various concentrations. Include a positive control inhibitor and a no-compound control.

-

Kinase Reaction: Incubate the plate at 30°C to allow the phosphorylation reaction to proceed.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. Several detection methods are available, including radiometric assays ([γ-32P]-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).[3]

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the no-compound control and determine the IC50 value for any inhibited kinases.

-

3. hERG Channel Assay

-

Rationale: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. Early assessment of hERG liability is a critical step in drug development.

-

Protocol (Automated Patch Clamp):

-

Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Compound Application: Apply a range of concentrations of this compound to the cells.

-

Electrophysiological Recording: Use an automated patch-clamp system to measure the hERG current in response to a specific voltage protocol.

-

Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.

-

Tier 2: Focused In Vivo Anticonvulsant Models

Based on the known anticonvulsant activity of some N-acylureas, this tier investigates the compound's potential in established rodent models of seizures.

Ethical Considerations and Animal Welfare: All in vivo experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC). Efforts should be made to minimize animal suffering and to use the minimum number of animals necessary to obtain statistically significant results.

1. Maximal Electroshock (MES) Seizure Model

-

Rationale: The MES test is a well-established model for generalized tonic-clonic seizures and is effective in identifying compounds that prevent seizure spread.[4]

-

Protocol (Mice):

-

Animal Preparation: Use adult male mice. Administer this compound intraperitoneally (i.p.) or orally (p.o.) at various doses. Include a vehicle control group.

-

Stimulation: At the time of predicted peak effect, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.[4]

-

Observation: Immediately after the stimulus, observe the mice for the presence or absence of a tonic hindlimb extension seizure.[4][5]

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension.[4]

-

Data Analysis: Calculate the percentage of animals protected from seizures at each dose and determine the ED50 (the dose that protects 50% of the animals).

-

2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

-

Rationale: The scPTZ model is used to induce clonic seizures and is thought to mimic absence and myoclonic seizures in humans.[6] It identifies compounds that can raise the seizure threshold.

-

Protocol (Mice):

-

Animal Preparation: Administer this compound at various doses to different groups of mice. Include a vehicle control group.

-

PTZ Injection: At the time of predicted peak effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg for CF-1 mice) subcutaneously in the midline of the neck.[7]

-

Observation: Observe the animals for 30 minutes for the presence or absence of clonic seizures (lasting at least 5 seconds).[7]

-

Endpoint: Protection is defined as the absence of a clonic seizure.

-

Data Analysis: Determine the percentage of protected animals at each dose and calculate the ED50.

-

Figure 2: A simplified workflow for in vivo anticonvulsant screening.

Tier 3: Preliminary ADME-Tox Profiling

This tier provides an early assessment of the compound's drug-like properties and potential liabilities.

1. Ames Test (Bacterial Reverse Mutation Assay)

-

Rationale: The Ames test is a widely used method to assess the mutagenic potential of a compound.

-

Protocol:

-

Strain Preparation: Use several strains of Salmonella typhimurium that are auxotrophic for histidine.

-

Exposure: Expose the bacterial strains to various concentrations of this compound, both with and without a metabolic activation system (S9 mix).

-

Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

-

Incubation: Incubate the plates for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine).

-

Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

-

2. Metabolic Stability Assay (Liver Microsomes)

-

Rationale: This assay provides an early indication of how quickly the compound is metabolized by liver enzymes, which is a key determinant of its in vivo half-life.

-

Protocol:

-

Reaction Mixture: Incubate this compound (typically at 1 µM) with liver microsomes (human, rat, or mouse) and a cofactor (NADPH) at 37°C.[8][9]

-

Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[8][9]

-

Reaction Termination: Stop the reaction by adding a solvent like acetonitrile.

-

Analysis: Quantify the remaining amount of the parent compound at each time point using LC-MS/MS.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).

-

3. Plasma Protein Binding Assay (Equilibrium Dialysis)

-

Rationale: The extent to which a drug binds to plasma proteins affects its distribution and availability to reach its target. Equilibrium dialysis is the gold standard for measuring plasma protein binding.[10][11]

-

Protocol:

-

Apparatus Setup: Use a 96-well equilibrium dialysis apparatus with a semi-permeable membrane separating two chambers.[11]

-

Sample Addition: Add plasma spiked with this compound to one chamber and a protein-free buffer to the other.[10]

-

Equilibration: Incubate the apparatus at 37°C with shaking to allow the unbound compound to reach equilibrium across the membrane.[12]

-

Sampling: After equilibration, take samples from both the plasma and buffer chambers.

-

Analysis: Determine the concentration of the compound in both samples using LC-MS/MS.

-

Data Analysis: Calculate the fraction of the compound that is unbound (fu).

-

Data Interpretation and Next Steps

The data generated from this screening cascade will provide a preliminary profile of the biological activity of this compound.

-

Favorable Outcome: Low cytotoxicity, significant activity in the kinase or anticonvulsant assays, low hERG inhibition, no mutagenicity, and reasonable metabolic stability and plasma protein binding would warrant further investigation.

-

Next Steps: A favorable outcome would justify more in-depth studies, including:

-

Lead optimization to improve potency and ADME properties.

-

Mechanism of action studies to identify the specific molecular targets.

-

More comprehensive in vivo efficacy and safety pharmacology studies.

-

Conclusion

While this compound has a well-defined role in the agrochemical industry, its chemical structure holds untapped potential for therapeutic applications. The systematic approach outlined in this guide provides a robust and scientifically sound framework for the preliminary investigation of its biological activity. By following this multi-tiered screening cascade, researchers can efficiently and effectively assess its potential as a starting point for the development of novel therapeutics.

References

- Socala, K., & Wlaz, P. (2020). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents.

- BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay.

- Cyprotex. Microsomal Stability. Evotec.

- Modified Pentylenetetrazole Model for Acute Seizure Induction in R

- Enamine. Plasma Protein Binding Assay (Equilibrium Dialysis).

- Cyanoacetamide. Organic Syntheses Procedure.

- Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route...

- Metabolic stability in liver microsomes. Mercell.

- Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.

- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC.

- AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem.

- Pentylenetetrazol Seizure Threshold Test (mouse, rat).

- Plasma Protein Binding Assay. BioIVT.

- Exploring 2-Cyano-N-(ethylcarbamoyl)

- Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide. Benchchem.

- Kinase assays. (2020). BMG LABTECH.

- Protocol for the Human Liver Microsome Stability Assay.

- Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. PubMed.

- In vitro kinase assay. (2023). Protocols.io.

- The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. MDPI.

- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep

- Plasma Protein Binding Assay. (2022). Visikol.

- Application Note and Protocol: Synthesis of 2-Cyano-2-(hydroxyimino)

- Assay Development for Protein Kinase Enzymes. (2012). NCBI.

- (PDF)

- In vitro drug metabolism: for the selection of your lead compounds.

- Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. (2022). YouTube.

- PPB Training Video. (2022). YouTube.

- Synthesis, and synthetic applications of cyanoacetamides.

Sources

- 1. innospk.com [innospk.com]

- 2. researchgate.net [researchgate.net]

- 3. bmglabtech.com [bmglabtech.com]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 7. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. mercell.com [mercell.com]

- 10. enamine.net [enamine.net]

- 11. youtube.com [youtube.com]

- 12. Plasma Protein Binding Assay [visikol.com]

Unlocking a Versatile Scaffold: An In-Depth Technical Guide to the Research Applications of 2-Cyano-N-(ethylcarbamoyl)acetamide

For Immediate Release

[CITY, STATE, January 28, 2026] – In the dynamic landscape of modern chemistry and drug discovery, the strategic use of versatile building blocks is paramount. Among these, 2-cyano-N-(ethylcarbamoyl)acetamide, a seemingly modest molecule, emerges as a powerful and multifaceted scaffold with significant, yet not fully explored, potential in diverse research applications. This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals on the core attributes and potential applications of this high-potential compound.

Core Molecular Attributes of this compound

This compound (CAS Number 41078-06-2) is a white crystalline organic compound with the molecular formula C₆H₉N₃O₂.[1][2] Its structure is characterized by three key reactive centers: a highly activated methylene group flanked by two electron-withdrawing groups (a cyano group and an acetamide), a reactive cyano (nitrile) group, and an N-(ethylcarbamoyl)acetamido moiety. This unique combination of functional groups bestows upon the molecule a remarkable degree of chemical reactivity, making it an ideal precursor for the synthesis of a wide array of complex heterocyclic systems.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₉N₃O₂ | [1][2] |

| Molecular Weight | 155.15 g/mol | [2] |

| Appearance | Off-white to white crystalline powder | [1][3] |

| Melting Point | 167°C | [1] |

| Density | 1.168 g/cm³ | [1] |

| Purity | ≥98% | [2][3] |

Established Application: A Crucial Intermediate in Agriculture

Currently, the most prominent industrial application of this compound is as a key intermediate in the synthesis of the fungicide Cymoxanil.[3] Cymoxanil is widely used in agriculture to control downy mildew and late blight on crops such as grapes, potatoes, and tomatoes.[3] The synthesis of Cymoxanil leverages the reactive nature of this compound to construct the final fungicidal molecule.[3] While significant, this application only scratches the surface of the compound's potential.

Expanding the Horizon: A Versatile Building Block in Medicinal Chemistry

The true potential of this compound for the research community lies in its utility as a versatile synthon for the creation of diverse heterocyclic scaffolds, many of which are privileged structures in medicinal chemistry. Cyanoacetamide derivatives are well-established precursors for a variety of pharmacologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The presence of the N-(ethylcarbamoyl) moiety can further influence the physicochemical properties and biological activity of the resulting heterocyclic compounds.

Synthesis of Substituted Pyridones: Accessing a Privileged Scaffold

Substituted 2-pyridones are a class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal and antitumor properties.[7] The reaction of cyanoacetamides with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds provides a direct and efficient route to highly functionalized 3-cyano-2-pyridones.[3][8]

A general workflow for the synthesis of 3-cyano-2-pyridones from this compound involves a base-catalyzed condensation reaction with a β-diketone, such as acetylacetone. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization.

Caption: Synthesis of a substituted 3-cyano-2-pyridone.

Experimental Protocol: Synthesis of N-Ethyl-5-methyl-2-oxo-6-(ureidocarbonyl)-1,2-dihydropyridine-3-carbonitrile

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) and acetylacetone (1 equivalent) in absolute ethanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of a suitable base, such as potassium hydroxide or piperidine.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired 3-cyano-2-pyridone derivative.[3]

Gewald Reaction: A Gateway to Polysubstituted Thiophenes

The Gewald three-component reaction is a powerful tool for the synthesis of 2-aminothiophenes, which are important intermediates in the preparation of various dyes, agrochemicals, and pharmaceuticals.[9][10] This reaction typically involves the condensation of a ketone or aldehyde, an active methylene compound like this compound, and elemental sulfur in the presence of a base.[9] The resulting 2-aminothiophenes are highly versatile and can be further modified to generate a library of compounds for biological screening.

Caption: General scheme of the Gewald reaction.

Knoevenagel Condensation: Synthesis of Bioactive α,β-Unsaturated Systems

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an active methylene compound with an aldehyde or ketone.[4][11] this compound, with its highly activated methylene group, is an excellent substrate for this reaction. The resulting α,β-unsaturated products are not only valuable intermediates for further transformations but have also been shown to possess a range of biological activities, including anticancer and antimicrobial properties.[4][12]

Caption: Knoevenagel condensation workflow.

Future Directions and Untapped Potential

The exploration of this compound in drug discovery and materials science is still in its early stages. The versatility of this scaffold suggests numerous avenues for future research:

-

Diversity-Oriented Synthesis: The three reactive centers of the molecule can be orthogonally functionalized to generate large and diverse libraries of heterocyclic compounds for high-throughput screening.

-

Development of Novel Antimicrobials and Anticancer Agents: Given the established biological activities of pyridone, thiophene, and pyrimidine derivatives, synthesizing novel analogs using this compound as a starting material is a promising strategy for the discovery of new therapeutic agents.[6][13][14]

-

Materials Science Applications: The cyano and amide functionalities suggest potential applications in the development of novel polymers and functional materials with unique electronic and photophysical properties.

Conclusion

This compound is more than just an agrochemical intermediate. Its rich and versatile chemistry makes it a highly valuable building block for the synthesis of a wide range of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and reactivity, aiming to inspire further research and unlock the full potential of this remarkable scaffold.

References

-

Exploring this compound: Properties and Applications. (n.d.). Retrieved from [Link]

- Abdelhamid, I. A., et al. (2023). Knoevenagel condensation reaction of 2-cyano-N-(thiazol-2-yl)acetamide with different aldehydes and evaluation of their DNA photocleavage activities.

- Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-100.

- Dömling, A. (2013). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC.

- Amide linked chalcone derivatives, a promising class of compounds with versatile biological effects. (2022). PubMed Central.

- Knoevenagel Condensation of Ethyl 2-[cyano(methyl)

- Recent Development of Pyrimidine-Containing Antimicrobial Agents. (2020). PubMed.

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). PubMed.

-

Synthesis of 2-pyridones. (n.d.). University of Bristol. Retrieved from [Link]

- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm

- SYNTHESIS OF SOME NEW THIOPHENES AS ANTI-INFLAMMATORY AND ANTIMICROBIAL AGENT. (n.d.). TSI Journals.

- Synthesis, Antimicrobial Activities of Pyrano [2, 3-d] Pyrimidine Derivatives. (2018).

- US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives. (n.d.).

- ChemInform Abstract: 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. (2002).

- Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal.

- 2-Cyanoacetamide. (2012).

- Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. (2023). Mediterranean Journal of Medical Research.

- Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. (2021). Biointerface Research in Applied Chemistry.

- Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. (2012). PMC.

- A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica.

- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm

- New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and comput

- Synthesis, Characterization of thiophene derivatives and its biological applic

- Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2022). SciELO México.

- Computational Revision of the Mechanism of the Thorpe Reaction. (2023). MDPI.

- 2-pyridones from cyanoacetamides and enecarbonyl compounds: application to the synthesis of nothapodytine B. (2002). PubMed.

- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv

- The Recent Development of the Pyrazoles : A Review. (2021). TSI Journals.

- Synthesis of Pyrano[2,3‐ d ]pyrimidine‐2,4‐diones and Pyridino[2,3‐ d ]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. (2014).

- Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. (2022). YouTube.